molecular formula C5H14ClNO3 B2853984 Piperidin-4-one hydrochloride hydrate CAS No. 320589-77-3

Piperidin-4-one hydrochloride hydrate

Cat. No.: B2853984
CAS No.: 320589-77-3
M. Wt: 171.62
InChI Key: GKVBMCPMWNJNRV-UHFFFAOYSA-N
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Description

. It is a derivative of piperidine and is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, is a compound with a wide range of potential targets. One of the primary targets identified is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .

Mode of Action

It is known that the compound interacts with its targets, such as liver carboxylesterase 1, to exert its effects . The compound’s interaction with its targets may result in changes in the biochemical processes within the cell, leading to its pharmacological effects.

Biochemical Pathways

It is known that the compound can influence the activity of enzymes involved in the detoxification of xenobiotics . This suggests that the compound may play a role in modulating the body’s response to foreign substances.

Pharmacokinetics

It is known that the compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . This suggests that the compound may have significant bioavailability and could be distributed throughout the body to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-4-one hydrochloride hydrate can be synthesized through several methods, including the oxidation of piperidine or the hydrolysis of 4-piperidone derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of catalysts to improve yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-one hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.

Major Products Formed:

  • Oxidation: Piperidin-4-one derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Substituted piperidin-4-one derivatives.

Scientific Research Applications

Piperidin-4-one hydrochloride hydrate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products.

Comparison with Similar Compounds

  • 2-Piperidinone: Another derivative of piperidine with different reactivity.

  • 3-Piperidinone: Similar structure but different chemical properties.

Biological Activity

Piperidin-4-one hydrochloride hydrate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various pharmaceuticals and exhibits significant antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound (C5_5H12_{12}ClN) features a piperidine ring with a ketone functional group at the 4-position. Its structural formula can be represented as follows:

Piperidin 4 one C5H11N+HCl+H2O\text{Piperidin 4 one }\quad \text{C}_5\text{H}_{11}\text{N}+\text{HCl}+\text{H}_2\text{O}

This compound is typically synthesized through various methods, including etherification and hydrolysis processes, which yield high purity and yield under environmentally friendly conditions .

Antimicrobial Activity

Piperidin-4-one derivatives have been extensively studied for their antimicrobial properties. A series of synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies revealed that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives

CompoundBacterial StrainActivity Level
Compound AS. aureusModerate
Compound BE. coliSignificant
Compound CP. aeruginosaExcellent

Anticancer Properties

Recent studies have highlighted the anticancer potential of Piperidin-4-one derivatives. For instance, hydroxyl-substituted 4-piperidone derivatives demonstrated superior anticancer activity compared to cyclohexanone derivatives, with IC50 values indicating potent cytotoxic effects on various cancer cell lines . In particular, compounds derived from Piperidin-4-one showed efficacy against human leukemia (L1210) and T-lymphocyte cell lines.

Table 2: Anticancer Activity of Piperidin-4-one Derivatives

CompoundCancer Cell LineIC50 Value (µM)
Compound DMolt4/C815
Compound ECEM10
Compound FL121012

Anti-inflammatory Effects

The anti-inflammatory properties of Piperidin-4-one derivatives have also been documented. Studies indicate that these compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells, suggesting their potential in treating inflammatory diseases . The mechanism involves the suppression of inflammatory pathways, which could lead to therapeutic applications in chronic inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Organic Communications synthesized a series of piperidine derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the piperidine ring significantly enhanced antimicrobial activity .
  • Anticancer Research : Another investigation focused on the synthesis of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones, which exhibited potent antiproliferative effects against colon (HCT116) and breast (MCF7) cancer cell lines. The compounds showed higher efficacy than standard chemotherapeutics such as 5-fluorouracil .
  • Inflammation Inhibition : Research demonstrated that piperidone derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), further supporting their role in managing inflammation-related disorders .

Properties

IUPAC Name

piperidin-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWRTZOXMUOJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960517
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-34-4
Record name Piperonylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidin-4-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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